5-(Bromomethyl)thiophene-3-carboxylic acid
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Overview
Description
5-(Bromomethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a bromomethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)thiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method is the bromination of 3-thiophenemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiophene derivatives with various functional groups.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiophene alcohols and aldehydes.
Scientific Research Applications
5-(Bromomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)thiophene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-3-carboxylic acid: Similar structure but lacks the bromomethyl group.
2-Bromo-3-thiophenecarboxylic acid: Bromine substitution at the 2-position instead of the 5-position.
Methyl 5-bromopyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring .
Uniqueness
5-(Bromomethyl)thiophene-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct reactivity and enables diverse chemical transformations, making it a valuable intermediate in organic synthesis and material science .
Properties
CAS No. |
61854-97-5 |
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Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
5-(bromomethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2,(H,8,9) |
InChI Key |
QYDQFYYJFTYLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)O)CBr |
Origin of Product |
United States |
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